molecular formula C17H13ClN2O3 B4675003 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl (4-chlorophenyl)acetate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (4-chlorophenyl)acetate

Cat. No. B4675003
M. Wt: 328.7 g/mol
InChI Key: NQLDMSKMCORQQS-UHFFFAOYSA-N
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (4-chlorophenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl (4-chlorophenyl)acetate is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins in the body. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antifungal properties by inhibiting the activity of fungal enzymes.
Biochemical and Physiological Effects:
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (4-chlorophenyl)acetate has been found to have various biochemical and physiological effects. This compound has been found to exhibit antioxidant properties and has been shown to reduce oxidative stress in the body. It has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (4-chlorophenyl)acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it an attractive option for researchers. However, this compound has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl (4-chlorophenyl)acetate. One potential area of research is the development of new drug candidates based on this compound. Another potential area of research is the study of the compound's potential applications in agriculture, including its potential use as a pesticide or herbicide. Additionally, the compound's potential applications in materials science, including its use in the development of new polymers and materials, is an area of interest for future research.

Scientific Research Applications

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (4-chlorophenyl)acetate has been studied extensively for its potential applications in various scientific research fields. This compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-14-8-6-12(7-9-14)10-16(21)22-11-15-19-20-17(23-15)13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLDMSKMCORQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-chlorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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